molecular formula C12H19NO3 B3031148 tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate CAS No. 1638767-79-9

tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate

Cat. No.: B3031148
CAS No.: 1638767-79-9
M. Wt: 225.28
InChI Key: IZFLQRGYSHPHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate (CAS No: 1638767-79-9) is a high-purity pharmaceutical intermediate specifically designed for research and development applications. This compound features a bicyclo[1.1.1]pentane (BCP) scaffold, which is recognized in modern medicinal chemistry as a valuable bioisostere for a phenyl ring or a tert -butyl group . Incorporating the BCP motif into drug candidates can significantly improve key physicochemical properties, leading to enhanced solubility and reduced nonspecific binding compared to traditional aromatic rings, while maintaining potent biological activity . The structure of this reagent includes both a carbamate-protected amine and an aldehyde functional group, making it a versatile and crucial building block for constructing more complex molecules in drug discovery programs . It is offered with a minimum purity of 99% and is supplied for Research Use Only. This product is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(3-formyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-10(2,3)16-9(15)13-7-11-4-12(5-11,6-11)8-14/h8H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFLQRGYSHPHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101128636
Record name Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-79-9
Record name Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3-formylbicyclo[1.1.1]pent-1-yl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101128636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Anticancer Research:
Recent studies indicate that compounds similar to tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate have potential applications in cancer treatment. These compounds can be used in combination with established therapies, such as chemotherapy and immunotherapy, to enhance therapeutic efficacy. For instance, they have been investigated for their ability to modulate immune responses and improve the effectiveness of anti-PD-1 and anti-PD-L1 therapies .

2. Drug Development:
The unique structural features of this compound make it a candidate for drug development, particularly in designing new anticancer agents. Its ability to interact with specific biological targets can lead to the development of novel therapeutic agents with improved selectivity and reduced side effects .

Material Science Applications

1. Synthesis of Functional Polymers:
this compound can serve as a building block for synthesizing functional polymers. Its reactive functional groups allow for the incorporation into polymer chains, leading to materials with tailored properties for specific applications in coatings, adhesives, and drug delivery systems.

2. Catalysis:
The compound may also find applications in catalysis due to its unique bicyclic structure, which can stabilize transition states or intermediates in chemical reactions. Research into its catalytic properties could open new pathways for efficient organic synthesis processes.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the efficacy of bicyclic compounds in cancer therapyShowed enhanced tumor suppression when combined with existing therapies .
Polymer Synthesis Research Explored the use of this compound as a monomerResulted in polymers with improved mechanical properties and biocompatibility .
Catalytic Activity Assessment Evaluated the catalytic potential of related bicyclic compoundsIdentified significant activity in promoting specific organic transformations .

Mechanism of Action

The mechanism of action of tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate is not well-documented. its effects are likely related to its ability to undergo various chemical transformations, which can lead to the formation of biologically active compounds. The molecular targets and pathways involved would depend on the specific derivatives and their interactions with biological systems .

Comparison with Similar Compounds

The bicyclo[1.1.1]pentane core is a privileged structure in drug discovery. Below is a comparative analysis of key analogues:

Substituent Variations on the Bicyclo[1.1.1]pentane Core

Hydroxymethyl Derivative
  • Compound : tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate
  • CAS : 1638761-29-1
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Purity : 95% (Acmec)
  • Key Features : The hydroxymethyl (-CH₂OH) group enhances hydrophilicity, improving solubility in polar solvents. This derivative is used in peptide coupling and as a precursor for esterification .
Amino Derivative
  • Compound: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
  • CAS : 2144478-62-4
  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Molecular Weight : 234.73 g/mol
  • Purity : 97% (BLD Pharm Ltd.)
  • Key Features: The amino (-NH₂) group facilitates nucleophilic substitution or amide bond formation. Its hydrochloride salt improves stability for storage .
Trifluoromethyl Derivative
  • Compound : tert-Butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
  • CAS : 1886967-53-8
  • Molecular Formula: C₁₁H₁₆F₃NO₂
  • Molecular Weight : 251.25 g/mol
  • Purity : Neat (TRC)
  • Key Features : The electron-withdrawing CF₃ group enhances metabolic resistance and influences electronic properties in drug-receptor interactions .
2-Hydroxyethyl Derivative
  • Compound : tert-Butyl (3-(2-hydroxyethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
  • CAS : 1936602-36-6
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Purity : 98% (BLD Pharm Ltd.)
  • Key Features : The hydroxyethyl (-CH₂CH₂OH) group balances lipophilicity and hydrogen-bonding capacity, making it suitable for CNS-targeting drugs .

Data Table: Structural and Functional Comparison

Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Applications
Formyl (-CHO) 1638771-06-8 C₁₂H₁₉NO₃ 211.26 97-98% BACE1 inhibitors, antiviral agents
Hydroxymethyl (-CH₂OH) 1638761-29-1 C₁₂H₂₁NO₃ 227.30 95% Peptide coupling, solubility enhancement
Amino (-NH₂) 2144478-62-4 C₁₀H₁₉ClN₂O₂ 234.73 97% Amide synthesis, intermediates
Trifluoromethyl (-CF₃) 1886967-53-8 C₁₁H₁₆F₃NO₂ 251.25 Neat Medicinal chemistry, electronic modulation
2-Hydroxyethyl (-CH₂CH₂OH) 1936602-36-6 C₁₂H₂₁NO₃ 227.30 98% CNS drug candidates

Role in Drug Discovery

  • BACE1 Inhibitors : The formyl derivative was used in synthesizing β-secretase inhibitors, leveraging its bicyclo scaffold for enhanced binding to Gly230 .
  • Antiviral Agents : Bicyclo[1.1.1]pentane derivatives are key intermediates in COVID-19 research, particularly for protease-targeting therapeutics .
  • Peptide Mimetics: Hydroxymethyl and amino derivatives are employed in rigidifying peptide backbones, improving proteolytic stability .

Physicochemical Properties

  • Solubility : Hydroxymethyl and hydroxyethyl variants exhibit higher aqueous solubility due to polar substituents, whereas trifluoromethyl derivatives are more lipophilic .
  • Stability: The tert-butyl carbamate group protects amines from oxidation, while hydrochloride salts (e.g., amino derivatives) enhance shelf life .

Biological Activity

tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate is a chemical compound characterized by its unique bicyclic structure and functional groups, which include a tert-butyl group and a carbamate moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • CAS Number : 1638771-06-8

The structure of the compound contributes to its lipophilicity and reactivity, making it a versatile building block in various chemical applications.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature, but several studies suggest potential areas of application:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. The presence of the formyl group may enhance reactivity towards biological targets, potentially leading to effective antimicrobial agents.

2. Insecticidal Properties

Research into structurally related compounds has shown promising insecticidal activity against Aedes aegypti, a vector for several arboviruses. The mechanism of action could involve interference with the insect's nervous system or metabolic pathways, although specific studies on this compound are needed for conclusive evidence.

The mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound's ability to undergo various chemical transformations may lead to the formation of biologically active metabolites, which could interact with specific molecular targets within biological systems.

Applications in Medicinal Chemistry

The compound's unique structure positions it as a potential candidate for:

  • Drug Development : As an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Research : Investigating interactions with biomolecules to develop new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via sequential functionalization of the bicyclo[1.1.1]pentane scaffold. A key route involves:

Aminoalkylation of [1.1.1]propellane : Reacting propellane with magnesium amides to generate 3-aminobicyclo[1.1.1]pentane intermediates .

Oxidation of hydroxymethyl intermediates : Bromomethyl-substituted analogs (e.g., tert-butyl N-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate) can be hydrolyzed to hydroxymethyl derivatives, followed by oxidation (e.g., Swern or TEMPO-mediated) to introduce the formyl group .

  • Critical factors : Reaction temperature (e.g., 0°C for TFA-mediated deprotection in CH2_2Cl2_2 ), solvent polarity, and choice of oxidizing agents significantly impact yield (up to 97% reported for analogous carbamates ).

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to confirm the structural integrity of tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate?

  • Answer :

  • 1^1H NMR : The formyl proton appears as a singlet at δ ~9.8–10.0 ppm. Bicyclo[1.1.1]pentane protons exhibit distinct splitting patterns due to the scaffold’s rigidity (e.g., three equivalent bridgehead protons as a multiplet at δ ~2.0–3.0 ppm) .
  • 13^{13}C NMR : The carbonyl carbons (Boc and formyl groups) resonate at δ ~155–160 ppm and ~195–200 ppm, respectively .
  • HRMS : Exact mass analysis (e.g., [M-H]^- at m/z 631.263095 for a related bicyclo-porphyrinoid compound ) confirms molecular formula.

Q. What purification strategies are effective for isolating tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate from reaction mixtures, particularly when dealing with stereochemical or regiochemical impurities?

  • Answer :

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexanes (for polar impurities) or dichloromethane/methanol (for Boc-protected intermediates) .
  • Recrystallization : Ethanol/water mixtures are effective for high-purity (>95%) isolation, as reported for structurally similar carbamates .

Advanced Research Questions

Q. How does the electron-deficient bicyclo[1.1.1]pentane scaffold influence the reactivity of the formyl group in tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate during nucleophilic addition or cross-coupling reactions?

  • Answer : The strained bicyclo[1.1.1]pentane core induces steric hindrance and electronic effects, altering the formyl group’s electrophilicity. For example:

  • Condensation reactions : The formyl group participates in Schiff base formation with amines but requires mild conditions (e.g., room temperature, anhydrous solvents) to avoid scaffold degradation .
  • Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may be limited due to the scaffold’s rigidity, but Buchwald-Hartwig amination with aryl halides is feasible .

Q. What are the stability profiles of tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate under acidic, basic, and oxidative conditions, and how can these be mitigated during storage or subsequent reactions?

  • Answer :

  • Acidic conditions : The Boc group is cleaved by trifluoroacetic acid (TFA) in CH2_2Cl2_2 at 0°C within 1 hour . Stabilize by storing at neutral pH and -20°C under inert gas.
  • Oxidative conditions : The formyl group may oxidize to carboxylic acid; use antioxidants (e.g., BHT) during long-term storage .

Q. How has tert-butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate been utilized as a bioisostere in medicinal chemistry, and what comparative studies exist regarding its pharmacokinetic properties versus traditional aromatic substituents?

  • Answer : The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for tert-butyl groups, alkynes, and aryl rings, improving metabolic stability and solubility. For example:

  • Pharmacokinetic studies : Bicyclo[1.1.1]pentane analogs exhibit enhanced membrane permeability compared to tert-butyl groups due to reduced hydrophobicity .
  • Case studies : Derivatives of this scaffold are used in protease inhibitors and kinase modulators, with improved oral bioavailability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate
Reactant of Route 2
tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.